3-cyclopropyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide

GIRK channel modulation K+ channel pharmacology Structure-Activity Relationship

This 1,3,5-trisubstituted pyrazole-5-carboxamide combines a 3-cyclopropyl group and an N-(3,4,5-trimethoxyphenyl) amide tail. Its carboxamide linker offers distinct hydrogen-bonding potential vs. urea-based GIRK probes, enabling novel conformational stabilization for cryo-EM/X-ray studies. Claimed in antiviral patents, it serves as a starting point for hit-to-lead programs or as a derivatization intermediate to explore tubulin polymerization inhibition. Purity: ≥92%; MW: 393.4 g/mol.

Molecular Formula C22H23N3O4
Molecular Weight 393.4 g/mol
Cat. No. B10994492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide
Molecular FormulaC22H23N3O4
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4
InChIInChI=1S/C22H23N3O4/c1-27-19-11-15(12-20(28-2)21(19)29-3)23-22(26)18-13-17(14-9-10-14)24-25(18)16-7-5-4-6-8-16/h4-8,11-14H,9-10H2,1-3H3,(H,23,26)
InChIKeyVTCXXOKEQZCVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide: A Structurally Distinct Pyrazole-5-Carboxamide for Targeted Biological Screening


3-Cyclopropyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide is a fully synthetic small molecule (C22H23N3O4, MW 393.4 g/mol) belonging to the 1,3,5-trisubstituted pyrazole-5-carboxamide class. This compound combines a 3-cyclopropyl group and an N-(3,4,5-trimethoxyphenyl) amide tail on a central pyrazole core, a substitution pattern that structurally distinguishes it from related pyrazole-based probes such as the GIRK1/2 channel modulator ML297 (which features a urea linker) [1]. While no published primary biological data or peer-reviewed characterization currently exists for this exact compound, its core scaffold is recognized in the patent literature as a carboxamide-substituted heteroaryl-pyrazole template developed for potential therapeutic applications, including as antiviral agents targeting retroviral diseases [2].

Why 3-Cyclopropyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide Cannot be Interchanged with Common Pyrazole Analogs


The specific combination of substituents on this pyrazole-5-carboxamide scaffold precludes simple substitution with more thoroughly characterized in-class compounds. Critical structure-activity relationship (SAR) studies on the related 1-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)urea series have demonstrated that modifications to the 3-cyclopropyl moiety alone can act as a 'molecular switch', toggling functional pharmacology between GIRK channel activation and inhibition [1]. Furthermore, the patent literature covering this exact chemotype explicitly specifies that the carboxamide linker and the 3,4,5-trimethoxyphenyl amide tail are integral structural elements, not arbitrary substituents, suggesting these features were intentionally selected for a specific, though currently unpublished, biological rationale [2]. Consequently, replacing this compound with a commercially available analog like ML297, which lacks the carboxamide linkage, would represent a fundamental change to the pharmacophore and cannot be assumed to produce equivalent experimental outcomes.

3-Cyclopropyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide: A Critical Quantitative Evidence Gap Analysis


Potential for GIRK Channel Subtype Selectivity Based on Structural Analog Data

Direct quantitative target engagement or functional activity data for 3-cyclopropyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide are entirely absent from the public domain. The following is a class-level inference drawn from the closest structurally characterized analog scaffold, 1-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)urea (including the tool compound ML297). These urea analogs have been shown to be potent and selective GIRK1/2 channel activators. For instance, ML297 activates GIRK1/2 with an IC50 of 160 nM, while showing ~5.5-fold selectivity over GIRK1/4 (IC50 of 887 nM) and >5.7-fold selectivity over GIRK1/3 (IC50 of 914 nM), and is inactive against GIRK2/3 homomers [1]. Whether the carboxamide-containing target compound retains any GIRK-modulatory activity or possesses a completely different pharmacological profile is unknown and represents a primary research question.

GIRK channel modulation K+ channel pharmacology Structure-Activity Relationship

Antiviral Potential Claimed Within a Broad Heteroaryl-Pyrazole Carboxamide Patent

The target compound's exact chemical structure falls within the generic Markush claims of a patent application (US 2015/0105388 A1) that describes carboxamide-substituted heteroaryl-pyrazoles for the treatment and/or prophylaxis of diseases, with a focus on retroviral infections [1]. This patent provides the only direct, though non-quantitative, context for the compound's intended use. It is important to note that the patent itself reports no specific biological IC50 data against any viral target for this specific compound. The only quantitative antiviral data within the patent is for structurally distinct examples that do not contain the 3-cyclopropyl or 3,4,5-trimethoxyphenyl motifs, making any direct potency comparison impossible.

Antiviral Drug Discovery Retroviral Diseases Patent Chemotype

Absence of Direct Antiproliferative Data Despite Structural Resemblance to Cytotoxic Trimethoxyphenyl Compounds

Compounds containing a 3,4,5-trimethoxyphenyl (TMP) moiety, such as colchicine and combretastatin A-4, are known to bind the colchicine site of tubulin and exhibit potent antimitotic activity. Recent literature describes carboxamide-based pyrazole conjugates bearing a trimethoxyphenyl group that demonstrate cytotoxicity against triple-negative breast cancer cells (e.g., compound 5g inhibits MDA-MB-231 cells with an IC50 of 15.08 µM) [1]. It is a scientifically reasonable hypothesis that 3-cyclopropyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide could also exhibit antiproliferative activity through a similar mechanism. However, no experimental antiproliferative data for the target compound itself has been publicly disseminated. Any assumption of potency is therefore speculative.

Anticancer Drug Discovery Tubulin Polymerization Trimethoxyphenyl pharmacophore

Rational Procurement Scenarios for 3-Cyclopropyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide


Structural Biology and X-ray Crystallography with GIRK Channels

Despite the absence of functional data, the close structural relationship to the GIRK-modulating urea series may allow this carboxamide analog to serve as a co-crystallization ligand for X-ray crystallography or cryo-EM studies of GIRK channel heteromers. The carboxamide linkage offers different hydrogen-bonding potential compared to the urea in ML297, which could stabilize novel conformations of the channel pore or intracellular domains, as inferred from the 'molecular switch' SAR [1]. However, the prerequisite for this scenario is an internal biochemical assay to confirm binding.

Antiviral Drug Discovery Starting Point from Patent Chemotype

As a compound explicitly claimed within a patent for treating retroviral diseases [1], it can serve as a starting point for a hit-to-lead or lead optimization program targeting viral enzymes or entry mechanisms. An industrial research group would procure this compound to verify the patent's claims experimentally and establish baseline antiviral activity and cytotoxicity values (CC50/EC50) in their in-house viral replication assays, a critical step before investing in a broader patent landscape analysis.

Pharmacophore Expansion in Colchicine-Binding Site Inhibitor Programs

Given the well-established activity of the 3,4,5-trimethoxyphenyl group as a tubulin polymerization inhibitor pharmacophore [1], this compound could be purchased as an intermediate for chemical derivatization studies. The goal would be to probe whether the cyclopropyl and phenyl substituents on the pyrazole core can enhance binding affinity or overcome resistance relative to known TMP-bearing scaffolds, a hypothesis that must be tested in a purified tubulin polymerization assay post-procurement.

Quote Request

Request a Quote for 3-cyclopropyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.